molecular formula C11H16O6 B13353758 Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate

Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate

Cat. No.: B13353758
M. Wt: 244.24 g/mol
InChI Key: LBZAYEKOWPAGQN-AEJSXWLSSA-N
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Description

Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate is a chemical compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate typically involves the condensation of aldehydes with acetoacetic ester catalyzed by organic bases such as methylamine or piperidine . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chromatographic separation and purification techniques. The use of high-performance thin-layer chromatography (HPTLC) methods can ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and hydroxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.

Scientific Research Applications

Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. This inhibition can lead to the disruption of viral replication or other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry.

Properties

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

ethyl (3S,4S,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C11H16O6/c1-3-16-11(15)7-4-8(13)10(14)9(5-7)17-6(2)12/h4,8-10,13-14H,3,5H2,1-2H3/t8-,9+,10-/m0/s1

InChI Key

LBZAYEKOWPAGQN-AEJSXWLSSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)OC(=O)C)O)O

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)OC(=O)C)O)O

Origin of Product

United States

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